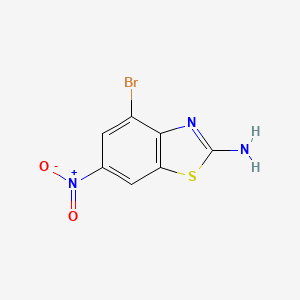

2-Benzothiazolamine, 4-bromo-6-nitro-

Description

BenchChem offers high-quality 2-Benzothiazolamine, 4-bromo-6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolamine, 4-bromo-6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55911-06-3 |

|---|---|

Molecular Formula |

C7H4BrN3O2S |

Molecular Weight |

274.1 g/mol |

IUPAC Name |

4-bromo-6-nitro-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H4BrN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10) |

InChI Key |

OMGJONBPODTMNV-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)[N+](=O)[O-] |

Other CAS No. |

55911-06-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro-, a heterocyclic compound with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just a procedural outline, but a deeper understanding of the synthetic strategy, the rationale behind experimental choices, and a framework for successful execution in a research and development setting.

Introduction and Significance

Substituted 2-aminobenzothiazoles are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The benzothiazole scaffold is considered a "privileged" structure, appearing in a wide array of biologically active molecules. The introduction of various substituents onto this core structure allows for the fine-tuning of their physicochemical properties and biological targets.

The target molecule, 2-Benzothiazolamine, 4-bromo-6-nitro-, incorporates a bromine atom and a nitro group, which are known to influence a compound's lipophilicity, electronic properties, and metabolic stability. These features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide will focus on a well-established and versatile method for the synthesis of 2-aminobenzothiazoles: the electrophilic cyclization of a substituted aniline.

Retrosynthetic Analysis and Synthetic Strategy

The primary and most direct synthetic route to 2-Benzothiazolamine, 4-bromo-6-nitro- involves the reaction of a corresponding substituted aniline with a thiocyanate source in the presence of an electrophilic halogen, typically bromine. This approach, often referred to as the Hugerschoff reaction, is a reliable method for the formation of the 2-aminobenzothiazole ring system.

Our retrosynthetic analysis identifies 3-bromo-5-nitroaniline as the key starting material. The synthesis proceeds through the in-situ formation of a thiocyanated aniline intermediate, which then undergoes intramolecular cyclization to yield the desired benzothiazole.

Caption: Retrosynthetic approach for 2-Benzothiazolamine, 4-bromo-6-nitro-.

Precursor Materials and Reagents

A successful synthesis relies on the quality and proper handling of all starting materials and reagents. The following table provides a summary of the key components for this synthesis.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Considerations |

| 3-Bromo-5-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | Starting material. Ensure high purity.[1][2] |

| Potassium Thiocyanate | KSCN | 97.18 | Thiocyanate source. Should be anhydrous. |

| Bromine | Br₂ | 159.81 | Oxidizing and brominating agent. Highly corrosive and toxic. Handle with extreme care in a fume hood. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent for the reaction. Should be anhydrous. |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization solvent. |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro- based on established methods for analogous compounds. Researchers should perform a thorough risk assessment before commencing any experimental work.

Step 1: Reaction Setup and Thiocyanation

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-bromo-5-nitroaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (1.1 equivalents) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired by-products.

Step 2: Cyclization and Isolation

-

After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic salts.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-Benzothiazolamine, 4-bromo-6-nitro-.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Experimental workflow for the synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro-.

Characterization of the Final Product

Table of Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The amino protons will likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbon of the C=N group in the thiazole ring will be downfield. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and characteristic absorptions for the nitro group (around 1500-1550 and 1300-1350 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ corresponding to the molecular weight of the product (273.98 for C₇H₄BrN₃O₂S). Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) should be observed. |

Safety and Handling

The synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro- involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

3-Bromo-5-nitroaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[2]

-

Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled. All manipulations involving bromine must be conducted in a fume hood.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

2-Benzothiazolamine, 4-bromo-6-nitro-: The toxicological properties of the final product have not been fully investigated. It should be handled with care, assuming it is potentially hazardous.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide has outlined a comprehensive and technically sound approach for the synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro-. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions, researchers can confidently prepare this valuable heterocyclic building block for further investigation in drug discovery and development programs. The self-validating nature of the described protocol, coupled with the outlined characterization methods, ensures the integrity and reliability of the synthesized compound.

References

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (URL not available)

- Synthesis and Characterization of Some New 2-Aminobenzothiazole Deriv

-

BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie. [Link]

-

ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem. [Link]

Sources

Technical Guide: 2-Amino-4-bromo-6-nitrobenzothiazole (CAS 55911-06-3)

Executive Summary

2-Amino-4-bromo-6-nitrobenzothiazole (CAS 55911-06-3) is a highly functionalized heterocyclic scaffold used primarily in medicinal chemistry and advanced dye synthesis. It belongs to the class of 2-aminobenzothiazoles, which are privileged structures in drug discovery due to their inherent biological activity (antimicrobial, anticancer, and neuroprotective properties).

This specific derivative is unique due to its trifunctional nature :

-

2-Amino group: A nucleophilic handle for acylation, alkylation, or diazotization (azo dye formation).

-

4-Bromo substituent: An electrophilic handle positioned for steric control and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of complex biaryl architectures.

-

6-Nitro group: An electron-withdrawing group that activates the 2-amino position and serves as a masked amine for future functionalization.

This guide details the synthesis, physicochemical properties, and strategic applications of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data summarizes the core properties of CAS 55911-06-3.[1][2] Note that while specific experimental values for this exact derivative can vary by batch, these parameters represent the standard chemical profile for this class of benzothiazoles.

| Property | Value / Description |

| IUPAC Name | 4-bromo-6-nitro-1,3-benzothiazol-2-amine |

| CAS Number | 55911-06-3 |

| Molecular Formula | C₇H₄BrN₃O₂S |

| Molecular Weight | 274.09 g/mol |

| Appearance | Yellow to Orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

| pKa (Predicted) | ~1.5 (Conjugate acid of 2-NH₂ due to strong EWG effect of -NO₂) |

| H-Bond Donors | 1 (NH₂) |

| H-Bond Acceptors | 4 (N, O₂, S) |

Synthesis Protocol: The Hugerschhoff Route

While various routes exist, the most robust method for synthesizing highly substituted benzothiazoles like CAS 55911-06-3 is the Hugerschhoff reaction , involving the oxidative cyclization of an arylthiourea intermediate. This method ensures correct regiochemistry, placing the bromine at the 4-position and the nitro group at the 6-position.

Reagents & Materials

-

Precursor: 2-Bromo-4-nitroaniline (Commercially available).

-

Thiocyanating Agent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN).

-

Oxidant/Cyclizing Agent: Bromine (Br₂) or Benzoyl Peroxide.

-

Solvent: Glacial Acetic Acid (AcOH).[3]

Step-by-Step Methodology

Step 1: Formation of the Thiourea Intermediate

-

Dissolve 2-bromo-4-nitroaniline (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Potassium Thiocyanate (KSCN, 12 mmol) to the solution.

-

Heat the mixture to 60°C for 30 minutes to ensure homogeneity.

Step 2: Oxidative Cyclization

-

Cool the reaction mixture to 0–5°C using an ice bath.

-

Add a solution of Bromine (10 mmol) in Glacial Acetic Acid (5 mL) dropwise over 20 minutes. Critical: Maintain temperature below 10°C to prevent over-bromination or polymerization.

-

Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. The reaction color will typically shift from dark orange to yellow precipitate formation.

Step 3: Work-up and Purification

-

Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

-

Neutralize the slurry to pH 8 using Ammonium Hydroxide (NH₄OH) to liberate the free base.

-

Filter the resulting precipitate and wash extensively with cold water.

-

Recrystallization: Purify the crude solid using Ethanol or an Ethanol/DMF mixture to obtain bright yellow crystals of 2-amino-4-bromo-6-nitrobenzothiazole.

Mechanism & Regiochemistry

The starting material, 2-bromo-4-nitroaniline, has two ortho positions relative to the amine: one occupied by Bromine (C2) and one unsubstituted (C6). The cyclization occurs at the unsubstituted ortho carbon (C6 of the aniline), which becomes C6 of the benzothiazole ring.

-

The Nitro group (originally at C4) ends up at Position 6 .

-

The Bromo group (originally at C2) ends up at Position 4 .

Strategic Reactivity & Applications

The value of CAS 55911-06-3 lies in its orthogonal reactivity. Researchers can manipulate specific sites without affecting others.

A. Diazotization (Azo Dye Synthesis)

The 2-amino group is deactivated by the benzothiazole ring and the 6-nitro group, making it a weak nucleophile but an excellent diazo component.

-

Protocol: React with Sodium Nitrite (NaNO₂) in H₂SO₄/H₃PO₄ at -5°C to form the diazonium salt.

-

Coupling: React the diazonium salt with electron-rich aromatics (e.g., N,N-diethylaniline) to form "Disperse Dyes." The 6-nitro group induces a bathochromic shift (deepening color), while the 4-bromo group improves light fastness.

B. Palladium-Catalyzed Cross-Coupling (Drug Discovery)

The 4-bromo substituent is sterically crowded but electronically activated for oxidative addition by Palladium(0). This allows for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups at the 4-position, a common strategy in designing kinase inhibitors (e.g., targeting ATP binding pockets).

C. Reduction to Diamine

The 6-nitro group can be selectively reduced (Fe/AcOH or SnCl₂) to yield 2,6-diamino-4-bromobenzothiazole . This intermediate allows for the creation of bis-amides or ureido-derivatives.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent application pathways for CAS 55911-06-3.

Caption: Synthesis of CAS 55911-06-3 via Hugerschhoff reaction and downstream applications in dyes and pharma.

Safety & Handling

-

Hazards: As a nitro-aromatic amine, this compound should be treated as potentially toxic and mutagenic. Avoid inhalation of dust.

-

Reactivity: Incompatible with strong oxidizing agents. The diazonium salts derived from this compound are potentially explosive if isolated in dry form; always handle in solution.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

ChemicalBook. (2025). 2-Amino-4-Bromo-6-Nitro Benzothiazole | 55911-06-3. Retrieved from

-

BenchChem. (2025).[4][5] A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications. (Reference for nitro/bromo regiochemistry and handling). Retrieved from

-

Scholars Research Library. (2010).[6] Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Retrieved from

-

ISCA. (2016). Synthesis and Application of Mordent and Disperse Azo Dyes Based on 2-Amino-6-Nitro-1,3-Benzothiazole. Research Journal of Chemical Sciences. Retrieved from

Sources

An In-depth Technical Guide to the Derivatives of 2-Benzothiazolamine, 4-bromo-6-nitro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive exploration of 2-Benzothiazolamine, 4-bromo-6-nitro- and its derivatives. This specific scaffold, featuring electron-withdrawing bromo and nitro substituents, presents a unique electronic and steric profile, making it a compelling candidate for investigation in drug discovery. This document will delve into the synthetic pathways, physicochemical characteristics, and potential therapeutic applications of this class of compounds, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the Benzothiazole Core

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This bicyclic system is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The introduction of specific substituents can dramatically influence the biological activity of the benzothiazole core. For instance, the presence of a nitro group, a strong electron-withdrawing moiety, is known to play a significant role in the antimicrobial and anticancer activities of various compounds.[3][4] Similarly, halogen atoms like bromine can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacokinetic properties and biological efficacy.[5]

The subject of this guide, 2-Benzothiazolamine, 4-bromo-6-nitro-, combines these key features: the established benzothiazole scaffold, an amino group at the 2-position which is a common site for further derivatization, a bromine atom at the 4-position, and a nitro group at the 6-position. This unique combination of functional groups suggests a high potential for potent and specific biological activity.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of 2-Benzothiazolamine, 4-bromo-6-nitro- is essential for its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 4-bromo-6-nitro-1,3-benzothiazol-2-amine | [] |

| CAS Number | 55911-06-3 | [] |

| Molecular Formula | C₇H₄BrN₃O₂S | [] |

| Molecular Weight | 274.09 g/mol | [] |

| Boiling Point | 448.1°C at 760 mmHg | [] |

| Density | 2.007 g/cm³ | [] |

| Appearance | Solid (predicted) | |

| SMILES | C1=C(C=C(C2=C1SC(=N2)N)Br)[O-] | [] |

| InChI | InChI=1S/C7H4BrN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10) | [] |

Synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro- and its Derivatives

The synthesis of 2-aminobenzothiazole derivatives typically proceeds through the reaction of a corresponding aniline with a source of thiocyanate, followed by an oxidative cyclization. For the synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro-, the logical starting material is 4-bromo-2-nitroaniline.

Proposed Synthetic Pathway

The following protocol is a proposed synthetic route based on established methods for the synthesis of related 2-aminobenzothiazoles.[7][8]

Caption: Proposed synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro-.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-bromo-2-nitroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ethanol

Procedure:

-

Formation of the Thiourea Intermediate:

-

In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Oxidative Cyclization:

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2-Benzothiazolamine, 4-bromo-6-nitro-.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point of the purified compound should also be determined and compared with any available literature values.

Derivatization Potential

The 2-amino group of the title compound is a key functional handle for further derivatization. It can readily undergo reactions such as acylation, sulfonylation, and Schiff base formation, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential derivatization reactions at the 2-amino position.

Potential Therapeutic Applications and Biological Activity

While specific biological data for 2-Benzothiazolamine, 4-bromo-6-nitro- is limited in the public domain, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Benzothiazole derivatives are well-documented for their potent anticancer properties.[3][4] The mechanism of action is often attributed to the inhibition of various protein kinases and other enzymes crucial for cancer cell proliferation and survival.[9] The presence of both a bromo and a nitro group on the benzothiazole ring could enhance its cytotoxic activity against various cancer cell lines.[10]

Antimicrobial Activity

The benzothiazole scaffold is a common feature in many antimicrobial agents.[11] Nitro-substituted benzothiazoles, in particular, have demonstrated significant activity against a range of bacteria and fungi.[12] The electron-withdrawing nature of the nitro and bromo groups in 2-Benzothiazolamine, 4-bromo-6-nitro- may contribute to its potential as a novel antimicrobial agent.

Other Potential Applications

Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO), suggesting potential applications in the treatment of neurological disorders.[2] The unique electronic properties of this scaffold also make it a candidate for investigation in materials science, such as in the development of dyes for dye-sensitized solar cells.[13]

Future Directions and Conclusion

2-Benzothiazolamine, 4-bromo-6-nitro- represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse derivatization at the 2-amino position make it an attractive target for medicinal chemists.

Future research should focus on:

-

Validated Synthesis and Characterization: The development and publication of a detailed and validated synthetic protocol for this compound, along with comprehensive spectroscopic characterization.

-

Biological Screening: A thorough investigation of its biological activities, including its anticancer, antimicrobial, and enzyme inhibitory properties, through in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to elucidate the key structural features required for potent and selective biological activity.

References

- Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-2-amino-benzothiazoles. Tropical Journal of Pharmaceutical Research, 6(3), 759-764.

- El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Journal of the Saudi Chemical Society, 19(5), 555-562.

- Kamal, A., Kumar, B. A., & Reddy, K. S. (2013). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 13(14), 2048–2064.

-

Mahendra Publications. (2016, May 1). Geometrical, Electronic Structure, Nonlinear Optical and Spectroscopic Investigations of 2-Amino-6-Nitrobenzothiazole as Sensitizer for DSSC. Retrieved February 23, 2026, from [Link]

- Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 2(1), 114-117.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromo-6-methylbenzothiazole. Retrieved February 23, 2026, from [Link]

- Rana, A., Siddiqui, N., & Khan, S. A. (2008). Benzothiazoles: a new profile of biological activities. Indian journal of pharmaceutical sciences, 70(6), 679–685.

-

ResearchGate. (2019). Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. Retrieved February 23, 2026, from [Link]

- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

-

Semantic Scholar. (n.d.). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Retrieved February 23, 2026, from [Link]

- Singh, S. K., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1547-1558.

- AL-Masoudi, N. A., AL-Redha, N. A. A., & Jihad, R. S. (2018). Preparation and Identification of Some New Derivatives of 4-Bromoaniline. Al-Qadisiyah Journal of Pure Science, 20(3), 26-41.

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig

- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). ChemMedChem, 11(14), 1547-58.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359.

- SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar.

- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2022). Current Topics in Medicinal Chemistry, 22(19), 1639-1653.

- Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. (2019). Journal of Molecular Structure, 1185, 30-39.

- Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. (2025, August 6). Journal of the Chemical Society, Perkin Transactions 1, 1985(8), 1627-1632.

- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).

- Synthesis, charecterisation and antibacterial activities of some new bromo/nitro 1,3-thiazenes. (2025, December 15).

- Geometrical, Electronic Structure, Nonlinear Optical and Spectroscopic Investigations of 2-Amino-6-Nitrobenzothiazole as Sensitizer for DSSC. (2016, May 1).

- Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com.

- Preparation and Identification of Some New Derivatives of 4-Bromoaniline. (2018, July 30). Al-Qadisiyah Journal of Pure Science, 20(3), 26-41.

- 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024, August 30). Ketone Pharma.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Preparation and Identification of Some New Derivatives of 4-Bromoaniline | Al-Qadisiyah Journal of Pure Science [journalsc.qu.edu.iq]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 12. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mahendrapublications.com [mahendrapublications.com]

Methodological & Application

Technical Guide: Reactivity & Functionalization of 2-Amino-4-bromo-6-nitrobenzothiazole

Topic: Reaction of 2-Benzothiazolamine, 4-bromo-6-nitro- with Electrophiles Content Type: Detailed Application Notes and Protocols

Executive Summary

2-Amino-4-bromo-6-nitrobenzothiazole is a highly functionalized heterocyclic scaffold characterized by a "push-pull" electronic system. The electron-donating exocyclic amino group (C2-NH₂) is electronically coupled to the electron-withdrawing nitro group (C6-NO₂), creating a polarized structure ideal for non-linear optical (NLO) applications and azo dye synthesis.

However, this electronic deactivation, combined with the steric influence of the C4-bromo substituent, presents unique challenges in nucleophilic functionalization. This guide details optimized protocols for reacting this deactivated amine with electrophiles, focusing on diazotization , Schiff base formation , and acylation . It specifically addresses the "ortho-effect" of the C4-bromo group, which sterically hinders the endocyclic nitrogen (N3), thereby enhancing regioselectivity toward the exocyclic amine.

Reactivity Landscape & Mechanistic Insights

Electronic Deactivation

The C6-nitro group exerts a strong mesomeric withdrawing effect (-M), significantly reducing the electron density on the exocyclic amine. Consequently, this amine is weakly basic (

The "Steering" Effect of C4-Bromine

In unsubstituted 2-aminobenzothiazoles, electrophilic attack (e.g., alkylation) often competes between the exocyclic nitrogen (

-

Insight: The C4-bromo atom is positioned peri to the endocyclic nitrogen (

). Its steric bulk effectively shields -

Result: Reactions with electrophiles are highly regioselective for the exocyclic amine (

), simplifying purification.

Decision Matrix: Electrophile Selection

The following flowchart guides the selection of reaction conditions based on the target electrophile.

Caption: Decision matrix for functionalizing 2-amino-4-bromo-6-nitrobenzothiazole based on electrophile type.

Detailed Experimental Protocols

Protocol A: Diazotization and Azo Coupling (Synthesis of Disperse Dyes)

Objective: To generate high-value azo dyes. The deactivated amine requires anhydrous diazotization conditions.

Reagents:

-

Substrate: 2-Amino-4-bromo-6-nitrobenzothiazole (10 mmol)

-

Nitrosylating Agent: Sodium Nitrite (NaNO₂) in conc.

(Nitrosylsulfuric acid)[1] -

Coupling Component: N,N-Diethylaniline or Phenol derivatives

-

Solvent: Propionic acid / Acetic acid (1:5 ratio)

Step-by-Step Methodology:

-

Preparation of Nitrosylsulfuric Acid:

-

Chill 10 mL of conc.

to 0°C in an ice-salt bath. -

Slowly add powdered NaNO₂ (0.76 g, 11 mmol) with vigorous stirring. Ensure temperature remains < 5°C.

-

Stir until fully dissolved (clear solution) to form the nitrosonium ion (

).

-

-

Diazotization:

-

Dissolve the benzothiazole substrate in a mixture of acetic acid and propionic acid (20 mL, 5:1 v/v). Note: Propionic acid aids solubility of the brominated derivative.

-

Cool the substrate solution to 0–5°C.[2]

-

Add the nitrosylsulfuric acid dropwise over 30 minutes.

-

Stir for 2 hours at 0–5°C. Verify diazotization by testing a drop with starch-iodide paper (instant blue color).

-

-

Coupling:

-

Dissolve the coupling component (e.g., N,N-diethylaniline, 10 mmol) in mild acid or alcohol at 0°C.

-

Pour the diazonium solution slowly into the coupler solution with rapid stirring.

-

Buffer the pH to 4–5 using Sodium Acetate solution to facilitate coupling.

-

-

Isolation:

-

Stir for 1 hour. The dye will precipitate as a deeply colored solid (Red/Violet).

-

Filter, wash copiously with water, and recrystallize from DMF/Ethanol.

-

Troubleshooting:

-

Precipitate during diazotization? Add more propionic acid. The diazonium salt must remain in solution.

-

Low Yield? Ensure the temperature never exceeds 5°C; the diazonium salt of this derivative is thermally unstable.

Protocol B: Schiff Base Formation (Imine Synthesis)

Objective: Synthesis of biologically active imines. The 4-bromo group enhances lipophilicity, potentially improving membrane permeability of the final drug candidate.

Reagents:

-

Substrate: 2-Amino-4-bromo-6-nitrobenzothiazole (1.0 equiv)

-

Electrophile: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv)

-

Catalyst: Glacial Acetic Acid (2-3 drops) or

-

Solvent: Absolute Ethanol or Toluene

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using Toluene) or drying tube.

-

Reaction:

-

Dissolve the substrate in the solvent (0.1 M concentration). Heating may be required.

-

Add the aldehyde and the acid catalyst.

-

Reflux the mixture for 4–8 hours.

-

Monitoring: TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

-

-

Workup:

Critical Insight: Due to the electron-withdrawing nature of the 6-nitro group, the nucleophilicity of the amine is low. Acid catalysis is mandatory to activate the aldehyde carbonyl. Without it, conversion will be <10%.

Protocol C: Acylation (Amide Synthesis)

Objective: Protection of the amine or synthesis of amide derivatives.

Reagents:

-

Electrophile: Acyl Chloride (e.g., Benzoyl chloride) or Acetic Anhydride.

-

Base: Pyridine (acts as both solvent and base) or Triethylamine (TEA) in DCM.

-

Conditions: Anhydrous.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-4-bromo-6-nitrobenzothiazole in dry Pyridine (5 mL per mmol).

-

Addition: Cool to 0°C. Add the Acyl Chloride (1.2 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 6–12 hours.

-

Note: The reaction is slower than with aniline due to deactivation. Heating to 50°C may be required for bulky acyl chlorides.

-

-

Quench: Pour the reaction mixture into ice-cold water (10x volume). The amide will precipitate.

-

Purification: Filter and wash with dilute HCl (to remove pyridine traces) followed by water.

Comparative Data & Specifications

The following table summarizes the expected reactivity shifts caused by the substituents compared to the unsubstituted parent (2-aminobenzothiazole).

| Feature | Parent (2-Aminobenzothiazole) | Target (4-Br, 6-NO₂ Derivative) | Impact on Protocol |

| Basicity ( | ~9.5 (Weak base) | > 13 (Very weak base) | Requires stronger acids for diazotization ( |

| Nu- Strength | Moderate | Low | Longer reaction times; requires heat or catalysis. |

| Solubility | Soluble in EtOH, MeOH | Low in alcohols; Soluble in DMF, DMSO | Use DMF or Propionic acid mixtures for synthesis. |

| Regioselectivity | Mix of N-exo / N-endo | Exclusive N-exo | 4-Br blocks N-endo attack; cleaner product profiles. |

References

-

Synthesis of Azo Dyes: BenchChem Application Notes. "Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole." Accessed Feb 2026.

-

Suzuki Coupling Context: National Institutes of Health (PMC). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions."

-

Schiff Base Protocols: Baghdad Science Journal. "Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes."

-

Nucleophilic Substitution Theory: MDPI. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description."

-

General Reactivity: Sigma-Aldrich. "Product Specification: 2-Amino-6-nitrobenzothiazole."

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Benzothiazolamine, 4-bromo-6-nitro-

Introduction: The Strategic Role of 2-Benzothiazolamine, 4-bromo-6-nitro- in Advanced Dye Synthesis

2-Benzothiazolamine, 4-bromo-6-nitro- is a highly functionalized heterocyclic amine that serves as a potent intermediate in the synthesis of high-performance azo dyes, particularly for disperse and mordant applications. The benzothiazole core, a rigid and electron-deficient aromatic system, is a key chromophore-enhancing scaffold in modern dye chemistry. The strategic placement of a bromo and a nitro group on this backbone has profound implications for the resulting dye's properties. The nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the resulting diazonium salt and imparts a bathochromic (deepening of color) shift in the final dye molecule.[1] The bromo substituent further modulates the electronic properties and can improve the light fastness of the dye.[2] These dyes are of significant interest for coloring hydrophobic fibers such as polyester, nylon, and acrylics, where high tinctorial strength and excellent fastness properties are paramount.[3]

This document provides a comprehensive guide for researchers and professionals in dye chemistry, detailing the synthesis of azo dyes from 2-Benzothiazolamine, 4-bromo-6-nitro-. We will delve into the mechanistic rationale behind the synthetic steps and provide a detailed, field-proven protocol for the preparation of a representative disperse azo dye.

Core Synthesis Workflow: A Two-Stage Approach to Azo Dye Formation

The synthesis of azo dyes from 2-Benzothiazolamine, 4-bromo-6-nitro- follows a classical and well-established two-stage process: diazotization of the primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.[3] This sequential reaction is fundamental to azo dye chemistry and allows for a modular approach to a vast library of colors.

Part 1: Diazotization - Formation of the Electrophilic Diazonium Salt

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is conducted in a cold, acidic medium with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[4] The resulting diazonium salt is a highly reactive electrophile, which is crucial for the subsequent coupling reaction.

The overall transformation can be represented as:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Where Ar represents the 4-bromo-6-nitro-2-benzothiazolyl group and X is the conjugate base of the mineral acid.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature range of 0-5 °C is critical to prevent the decomposition of the diazonium salt into a phenol and nitrogen gas, which would drastically reduce the yield of the desired azo dye.[4]

-

Strongly Acidic Medium: The presence of a strong acid, such as sulfuric or hydrochloric acid, is essential for the formation of the active nitrosating agent (nitrous acidium ion or dinitrogen trioxide) from sodium nitrite.[4] The acid also prevents the premature coupling of the diazonium salt with the unreacted parent amine.

Part 2: Azo Coupling - The Chromophore-Forming Reaction

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and attacks an electron-rich aromatic nucleus, known as the coupling component.[5] This reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the color of the dye.

Common coupling components include:

-

Phenols and Naphthols: These compounds are highly activated towards electrophilic attack, especially under alkaline conditions where they form the even more reactive phenoxide or naphthoxide ions.

-

Aromatic Amines (Anilines and Naphthylamines): These are also effective coupling components, with the reaction typically carried out in a slightly acidic medium to ensure sufficient concentration of the free amine for coupling while minimizing side reactions.

The general workflow for this two-stage synthesis is illustrated below:

Detailed Experimental Protocol: Synthesis of a Representative Disperse Dye

This protocol details the synthesis of a disperse dye from 2-Benzothiazolamine, 4-bromo-6-nitro- and N,N-diethylaniline as the coupling component.

Materials and Reagents:

-

2-Benzothiazolamine, 4-bromo-6-nitro-

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

N,N-diethylaniline

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Acetate

-

Ice

-

Distilled Water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and vacuum flask

-

pH meter or pH paper

Procedure:

Part A: Diazotization

-

In a 250 mL three-necked flask, carefully add 10 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly and portion-wise, add 2.91 g (0.01 mol) of 2-Benzothiazolamine, 4-bromo-6-nitro- to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

-

In a separate beaker, prepare nitrosylsulfuric acid by cautiously adding 0.76 g (0.011 mol) of sodium nitrite to 10 mL of cold (0-5 °C) concentrated sulfuric acid. Stir until the sodium nitrite is completely dissolved.

-

Cool the solution of the amine in sulfuric acid back to 0-5 °C.

-

Slowly add the prepared nitrosylsulfuric acid dropwise to the amine solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling

-

In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath with stirring.

-

Slowly and dropwise, add the cold diazonium salt solution from Part A to the solution of N,N-diethylaniline over a period of 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for another 3-4 hours.

-

Slowly raise the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate. The azo dye will precipitate out of the solution.

-

Stir the mixture for an additional hour at room temperature to complete the precipitation.

Part C: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel under vacuum.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purify the crude dye by recrystallization from a suitable solvent, such as an ethanol-dimethylformamide (DMF) mixture.

-

Dry the purified dye in a vacuum oven at 60 °C to a constant weight.

Chemical Reaction Scheme:

Expected Data and Characterization

The synthesized azo dyes derived from 2-Benzothiazolamine, 4-bromo-6-nitro- are expected to exhibit deep colors, typically in the range of red to blue, depending on the coupling component used. The presence of the nitro and bromo groups generally leads to good fastness properties.

| Property | Expected Outcome | Rationale |

| Color | Deep shades (e.g., Red, Violet, Blue) | The extended conjugation of the benzothiazole ring system combined with the electron-withdrawing nitro group leads to a significant bathochromic shift, resulting in absorption at longer wavelengths in the visible spectrum.[1] |

| λmax (in DMF) | 550 - 620 nm | The exact absorption maximum will depend on the electronic nature of the coupling component. Electron-donating groups on the coupler will further deepen the color. |

| Molar Extinction Coeff. (ε) | High (> 30,000 L mol⁻¹ cm⁻¹) | Azo dyes derived from heterocyclic amines typically exhibit high tinctorial strength. |

| Light Fastness | Good to Excellent (5-7 on the Blue Wool Scale) | The rigid benzothiazole structure and the presence of the nitro group can enhance the stability of the dye molecule to photodegradation.[1] |

| Wash Fastness | Very Good to Excellent (4-5 on the Grey Scale) | The non-ionic and hydrophobic nature of disperse dyes, combined with their molecular size, allows for good penetration and fixation within polyester fibers, leading to high wash fastness. |

| Sublimation Fastness | Good to Very Good | The molecular weight and polarity, influenced by the bromo and nitro groups, contribute to good heat stability, which is important for high-temperature dyeing processes and subsequent treatments. |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through a series of checkpoints:

-

Completion of Diazotization: The formation of the diazonium salt can be qualitatively checked by adding a small amount of the reaction mixture to a solution of a coupling component (e.g., 2-naphthol in alkaline solution). The immediate formation of a deeply colored precipitate indicates the presence of the diazonium salt.

-

Purity of the Final Product: The purity of the synthesized dye should be assessed by Thin Layer Chromatography (TLC) using an appropriate solvent system. A single spot on the TLC plate is indicative of a pure compound. The melting point of the recrystallized dye should also be sharp.

-

Structural Confirmation: The structure of the final dye should be unequivocally confirmed using modern analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Conclusion

2-Benzothiazolamine, 4-bromo-6-nitro- is a valuable and versatile intermediate for the synthesis of high-performance azo dyes. The synthetic route, involving a well-controlled diazotization and coupling reaction, provides access to a wide range of colors with desirable properties for textile applications. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important dye precursor. By understanding the underlying chemical principles and carefully controlling the reaction parameters, one can achieve high yields of high-quality azo dyes tailored for specific applications.

References

- Synthesis and spectral properties of some azo disperse dyes containing a benzothiazole moiety. (2013). Journal of Molecular Structure, 1050, 131-138.

- Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013). Research Journal of Chemical Sciences, 3(10), 81-87.

- Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. (2024). RSC Advances, 14, 1373-1382.

- Synthesis, characterization and biological activity of heterocyclic azo dyes derived from 2-aminobenzothiozole. (2016). Journal of Saudi Chemical Society, 20, S492-S498.

- A Review of Disperse Dyes. (1975). Textile Chemist and Colorist, 7(11), 18-23.

- Synthesis of novel disazo dyes and an investigation of their use in the textile industry. (2011). Journal of the Chemical Society of Nigeria, 36(2), 117-124.

- Synthesis and Application of Mordent and Disperse Azo Dyes Based on 2- Amino-6-Nitro-1,3- Benzothiazole. (2016). International Journal of Scientific Research in Science and Technology, 2(6), 34-40.

- Synthesis and properties of some hetaryl disazo and trisazo disperse dye derivatives of 2-amino-5-nitrothiazole. (2012). International Journal of Chemistry, 4(4), 11-19.

- Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (2021). Journal of Physics: Conference Series, 1879, 032115.

-

The Synthesis of Azo Dyes. University of New Brunswick. Retrieved from: [Link]

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE. (2016). Der Pharma Chemica, 8(19), 34-41.

- Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. (2022). Tikrit Journal of Pure Science, 27(1), 154-162.

- Azo dye and method for its preparation. (1936).

- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).

- Coupling Reactions of Aryldiazonium Salt. Part-XI. (2021). Journal of Scientific Research, 65(10), 1-10.

- Organic Chemistry-4. Saha, S., et al.

- Preparation of 2-aminobenzothiazoles. (1982).

- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12, 26955-26982.

-

Diazotisation. Organic Chemistry Portal. Retrieved from: [Link]

-

Diazotisation and coupling reaction. (2015). SlideShare. Retrieved from: [Link]

-

General reaction for the diazotization and coupling reactions. ResearchGate. Retrieved from: [Link]

-

Azo Dye Patents and Patent Applications (Class 8/466). Justia Patents. Retrieved from: [Link]

- Cationic azo dyes based on aminobenzoic acid. (2000).

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing the 4-bromo-6-nitro-2-aminobenzothiazole Scaffold

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] Its planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of targeted therapeutics.[4] Derivatives of benzothiazole have shown significant promise as inhibitors of critical enzymes involved in a multitude of disease pathways, including cancer, microbial infections, and metabolic disorders.[4][5][6][7]

This guide focuses on a specific, highly functionalized derivative: 4-bromo-6-nitro-2-aminobenzothiazole . The unique electronic and steric properties conferred by its substituents—a bromine atom, a nitro group, and an amino group—provide a versatile platform for developing potent and selective enzyme inhibitors.

-

The 2-Amino Group: Serves as a crucial hydrogen bond donor and a key point for synthetic elaboration, allowing for the introduction of diverse side chains to probe the active site of target enzymes.[8]

-

The 6-Nitro Group: A strong electron-withdrawing group that can influence the overall electronic profile of the molecule and participate in specific interactions within an enzyme's binding pocket. The nitro group has been noted as significant for the activity of some benzothiazole inhibitors.[5]

-

The 4-Bromo Substituent: The bromine atom can participate in halogen bonding, a directional interaction that can significantly enhance binding affinity and selectivity for a target protein.[8] The introduction of a halogen at this position has been shown to enhance inhibitory activities in other benzothiazole series.[6]

These features make the 4-bromo-6-nitro-2-aminobenzothiazole scaffold a promising starting point for library synthesis and lead optimization in drug discovery campaigns.

Potential Enzyme Targets and Therapeutic Areas

While direct inhibitory data for the specific 4-bromo-6-nitro-2-aminobenzothiazole molecule is not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has demonstrated inhibitory activity against several key enzyme families. This suggests a range of potential targets for inhibitors based on this scaffold.

| Enzyme Class | Specific Examples | Associated Therapeutic Area | Rationale for Targeting |

| Kinases | PI3Kγ, EGFR, VEGFR, Abl kinase | Oncology, Inflammation | The 2-aminobenzothiazole core can mimic the hinge-binding motif of ATP, making it a suitable scaffold for competitive kinase inhibitors.[4][9][10] |

| Hydrolases | α-Glucosidase, 11β-HSD1, Lipase | Diabetes, Metabolic Syndrome | Benzothiazole derivatives have shown potent inhibition of enzymes involved in carbohydrate and steroid metabolism.[5][6][11] |

| Topoisomerases | Human DNA Topoisomerase IIα | Oncology | The planar benzothiazole ring can interact with DNA or the enzyme-DNA complex, disrupting DNA replication in cancer cells.[12] |

| Metabolic Enzymes | Dihydropteroate Synthase (DHPS) | Infectious Diseases (Bacterial) | Sulfonamide-containing benzothiazoles can act as competitive inhibitors of DHPS, blocking folate synthesis in bacteria.[7] |

| Carbonic Anhydrases | hCA II, hCA VII | Neuropathic Pain, Glaucoma | Benzothiazole-6-sulfonamides have been developed as selective inhibitors of specific carbonic anhydrase isoforms.[13] |

Workflow for Developing Novel Enzyme Inhibitors

The development of a novel enzyme inhibitor from a starting scaffold is a systematic process. It begins with the synthesis of a focused library of compounds, followed by screening for inhibitory activity, and culminates in detailed mechanistic studies to understand how the best compounds function.

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole derivatives as effective <i>α</i>-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets - ProQuest [proquest.com]

- 6. Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

optimizing reaction conditions for 2-Benzothiazolamine, 4-bromo-6-nitro- synthesis

Ticket System Status: ONLINE Current Topic: Optimization of Reaction Conditions & Troubleshooting Target Compound: 2-Benzothiazolamine, 4-bromo-6-nitro- (CAS: 55911-06-3)

Executive Summary

This technical guide addresses the synthesis of 2-amino-4-bromo-6-nitrobenzothiazole , a critical scaffold for azo dyes and kinase inhibitors. The presence of both electron-withdrawing (

This guide prioritizes Route A (Hugerschoff Cyclization) as the primary "High-Fidelity" method due to its superior regiocontrol, while providing Route B (Nitration) as a scalable alternative for laboratories with established nitration infrastructure.

Module 1: Synthetic Strategy & Decision Matrix

Before initiating experimentation, select the route that matches your available precursors and risk tolerance for isomeric impurities.

Figure 1: Decision matrix for synthesis. Route A locks the bromine/nitro positions prior to ring closure, minimizing isomeric impurities.

Module 2: The Hugerschoff Cyclization (Route A)

Protocol: Cyclization of 1-(2-bromo-4-nitrophenyl)thiourea. Mechanism: Electrophilic attack of sulfur on the ring position ortho to the amine. Since position 2 is blocked by Bromine, cyclization occurs at position 6 (relative to aniline), placing the nitro group at C6 of the final benzothiazole.

Standard Operating Procedure (Optimized)

-

Precursor Prep: Suspend 2-bromo-4-nitroaniline in dilute HCl. Add

and reflux to generate the thiourea. Note: Isolate and dry thoroughly. -

Cyclization: Dissolve thiourea in Glacial Acetic Acid (AcOH).

-

Addition: Cool to <15°C . Add liquid

(1.05 eq) in AcOH dropwise over 60 mins. -

Workup: Pour into crushed ice/water. Neutralize with

to pH 8-9. Filter yellow precipitate.[1]

Troubleshooting & FAQs

Ticket #101: "My reaction mixture turned into a black tar."

-

Root Cause: Thermal runaway or rapid addition of bromine. The Hugerschoff reaction is exothermic; excessive heat causes oxidative polymerization of the thiourea.

-

Correction:

-

Temperature Control: Maintain internal temperature strictly between 10–15°C during addition.

-

Dilution: Dilute the bromine in AcOH (1:5 ratio) before addition to prevent localized hot spots.

-

Reference: See Organic Syntheses protocols for temperature management in benzothiazole formation [1].

-

Ticket #102: "Yield is low (<40%) and the product is sticky."

-

Root Cause: Incomplete cyclization or hydrolysis of the thiourea back to aniline.

-

Correction:

-

Anhydrous Conditions: Ensure AcOH is glacial. Water competes with the ring closure, leading to hydrolysis.

-

Post-Addition Stirring: After

addition, allow the reaction to warm to room temperature and stir for 2–4 hours to ensure completion. -

Quenching: Do not neutralize immediately. Dilute with water first to precipitate the hydrobromide salt, filter, then resuspend and neutralize. This removes soluble impurities.

-

Module 3: Nitration of 2-Amino-4-bromobenzothiazole (Route B)

Protocol: Electrophilic aromatic substitution on the pre-formed heterocycle. Challenge: The amino group activates positions 4 and 6. With 4-Br blocking, nitration is directed to C6, but the reaction is sensitive.

Troubleshooting & FAQs

Ticket #201: "I experienced a rapid exotherm/fuming during acid addition."

-

Root Cause: The amine group is protonated in sulfuric acid, releasing significant heat of solvation. Adding nitric acid to a hot mixture triggers runaway nitration.

-

Correction:

-

Stepwise Solvation: Dissolve the starting material in

at 0°C. Wait until the solution cools back to <5°C before adding -

Reagent: Use Fuming

(90%+) carefully, or standard 70% -

Reference: BenchChem protocols for nitro-benzoic acid derivatives highlight the necessity of cryogenic addition [2].

-

Ticket #202: "NMR shows a mixture of isomers (C6-nitro and C7-nitro)."

-

Root Cause: The protonated amine (

) is meta-directing (deactivating), which might direct nitration to C7 or C5 if the temperature is too high or acidity is insufficient to maintain the salt form. However, the unprotonated amine (strongly activating) directs to C6. -

Correction:

-

Acidity Maintenance: Ensure the reaction is performed in concentrated

to keep the amine fully protonated? Correction: Actually, for 2-aminobenzothiazoles, nitration usually occurs at C6 because the "masked" amine character still activates the para-position (C6) relative to the nitrogen. -

Verification: Check coupling constants in

NMR.-

4,6-substituted (Target): Two aromatic protons are meta to each other.

. -

4,7-substituted (Impurity): Two aromatic protons are ortho to each other.

.

-

-

Module 4: Purification & Characterization

Data Summary Table

| Parameter | Specification / Observation | Note |

|---|---|---|

| Appearance | Yellow to Orange crystalline solid | Darkening indicates oxidation/impurities. |

| Melting Point | 202–205°C (dec.) | Sharp mp indicates purity >95%. |

| Solubility | DMSO, DMF (High); EtOH (Mod.); Water (Insol.) | Use DMF/EtOH for recrystallization. |

| Key impurity | 2-amino-4-bromo-benzothiazole (SM) | Detect via HPLC (shorter retention time). |

Purification Protocol:

-

Crude Wash: Wash the crude solid with saturated

to remove acid traces. -

Recrystallization:

-

Dissolve in hot DMF or Ethanol/DMF (9:1).

-

Add activated charcoal (Norit), filter hot.

-

Cool slowly to 4°C.

-

-

Drying: Vacuum dry at 50°C for 12 hours. (Nitro compounds can hold solvent tenaciously).

References

-

Organic Syntheses. "2-Amino-6-methylbenzothiazole." Org.[1][2][3][4] Synth.1942 , 22, 16. Link (Provides the foundational protocol for Hugerschoff cyclization using bromine/acetic acid).

-

BenchChem. "Technical Support Center: Synthesis of 2-Amino-4-bromo-6-nitrobenzoic acid." Application Notes. Link (Cited for general handling of 4-bromo-6-nitro aromatic scaffolds and impurity profiles).

-

Yella, R., et al. "Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product."[2] Org.[1][2][3][4] Biomol. Chem., 2010 , 8, 3389-3393. Link (Critical troubleshooting for thiourea cyclization failures).

-

ResearchGate. "Selective C6-Nitration of Benzothiazolones with Iron Nitrate." ResearchGate.[2] Link (Alternative nitration strategies for benzothiazole cores).

Disclaimer: This guide is for research purposes only. All synthesis involving bromination and nitration presents explosion and toxicity hazards. Consult local EHS guidelines before proceeding.

Sources

Technical Support Center: Identification and Troubleshooting of Side Products in the Synthesis of 4-bromo-6-nitro-2-aminobenzothiazole

Answering your request, here is a technical support center with troubleshooting guides and FAQs on identifying side products in the synthesis of 4-bromo-6-nitro-2-aminobenzothiazole.

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-6-nitro-2-aminobenzothiazole. The multi-step synthesis of this valuable heterocyclic compound, while established, is prone to the formation of several side products that can complicate purification and compromise the yield and purity of the final product. This document provides in-depth, field-proven insights into identifying these impurities, understanding their formation, and implementing strategies to mitigate their presence.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 4-bromo-6-nitro-2-aminobenzothiazole, and where do side products typically arise?

A1: The most common and logical synthetic pathway involves a two-step electrophilic aromatic substitution sequence.

-

Nitration: The synthesis typically begins with the nitration of a 2-aminobenzothiazole precursor. To control the reaction and avoid oxidation of the amino group, an N-acylated derivative like 2-acetylaminobenzothiazole is often used. Nitration with a standard mixed acid (HNO₃/H₂SO₄) predominantly yields the 6-nitro isomer due to the directing effects of the benzothiazole ring system.[1][2] The acyl group is then removed via hydrolysis to give 2-amino-6-nitrobenzothiazole.[1]

-

Bromination: The subsequent step is the electrophilic bromination of 2-amino-6-nitrobenzothiazole to introduce a bromine atom at the C-4 position.

Side products can be generated at both stages. The initial nitration can produce a mixture of nitro-isomers, and the subsequent bromination is susceptible to poor regioselectivity, leading to bromo-isomers and polybrominated species.

Q2: After the bromination of 2-amino-6-nitrobenzothiazole, my TLC shows multiple spots with very close Rf values. What are the most probable side products?

A2: This is a classic challenge in this synthesis, stemming from the complex directing effects on the benzothiazole ring. The primary side products are almost certainly regioisomers of the desired product.

-

Primary Suspects: 5-bromo-6-nitro-2-aminobenzothiazole and 7-bromo-6-nitro-2-aminobenzothiazole.

-

Causality: The 2-amino group is a powerful activating ortho-, para-director, while the 6-nitro group is a deactivating meta-director.[3] For the 2-amino-6-nitrobenzothiazole ring, the available positions for electrophilic attack are C-4, C-5, and C-7.

-

C-4 (Desired): This position is meta to the deactivating nitro group and ortho to the ring nitrogen.

-

C-5: This position is para to the strongly activating amino group, making it electronically favorable for substitution.

-

C-7: This position is ortho to the activating amino group, also making it an electronically favorable site. Because all three positions have some degree of electronic activation, the formation of a mixture of isomers is highly likely under standard bromination conditions.

-

Q3: What causes the formation of di- or poly-brominated side products, and how can they be minimized?

A3: Polybromination occurs when the reaction conditions are too harsh for the activated benzothiazole ring system. The primary causes are an excess of the brominating agent (e.g., Br₂) or elevated reaction temperatures. The electron-donating amino group makes the aromatic ring highly susceptible to multiple substitutions.

Mitigation Strategies:

-

Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent.

-

Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.[4]

-

Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low instantaneous concentration.

-

Milder Reagents: Consider using a less aggressive brominating agent, such as N-Bromosuccinimide (NBS), which can offer better control.

Q4: My starting material, 2-amino-6-nitrobenzothiazole, might be impure. How does this impact the final product mixture?

A4: The purity of your starting material is paramount. If the 2-amino-6-nitrobenzothiazole was synthesized by nitrating a 2-aminobenzothiazole precursor, it could be contaminated with other nitro-isomers, such as 2-amino-4-nitro-, 2-amino-5-nitro-, and 2-amino-7-nitrobenzothiazole.[1] Each of these impurities will undergo bromination in the subsequent step, leading to a complex mixture of bromo-nitro-isomers that can be exceptionally difficult to separate from your target compound. It is crucial to purify the 2-amino-6-nitrobenzothiazole intermediate, typically by recrystallization, until high purity is confirmed by HPLC and NMR.

Troubleshooting Guide: Common Synthesis Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Final Product | 1. Incomplete bromination reaction.2. Formation of a high percentage of isomeric side products.3. Product loss during work-up or purification. | 1. Monitor the reaction by TLC/LC-MS to ensure full consumption of starting material. Slightly increase reaction time or temperature if necessary.2. Optimize reaction conditions for regioselectivity (see Q3).3. Use column chromatography with a carefully selected solvent system for purification. |

| Complex Mixture of Products (TLC/HPLC) | 1. Poor regioselectivity during bromination.2. Impure 2-amino-6-nitrobenzothiazole starting material.3. Polybromination has occurred. | 1. Lower the reaction temperature and ensure slow, controlled addition of the brominating agent.2. Re-purify the starting material by recrystallization and confirm its purity (>99%) before use.[1]3. Reduce the equivalents of the brominating agent to ~1.0. |

| Product Cannot be Solidified or has a Low/Broad Melting Point | The product is an impure mixture of isomers. | Isomers often co-crystallize or form eutectic mixtures, preventing sharp melting points. The product must be purified by preparative HPLC or careful column chromatography.[5] |

| Mass Spec shows desired M/Z, but NMR is complex | The sample is a mixture of the desired product and its regioisomers (5-bromo- and 7-bromo-). | Isomers have the same molecular weight.[5] The sample requires rigorous purification. Use the NMR analysis protocol below to identify the specific isomers present. |

Visualized Reaction and Troubleshooting Workflow

Reaction Pathway and Side Product Formation

Caption: Synthesis pathway and points of side product formation.

Troubleshooting Workflow

Caption: Logical workflow for troubleshooting complex product mixtures.

Experimental Protocols for Side Product Identification

Protocol 1: TLC Analysis for Impurity Profiling

This protocol is essential for real-time reaction monitoring and initial purity assessment.

-

Plate: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A starting point is a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The polarity should be adjusted so the desired product has an Rf value of approximately 0.3-0.4.

-

Procedure: a. Dissolve a small amount of crude product in a suitable solvent (e.g., ethyl acetate or DCM). b. Spot the crude mixture alongside the starting material on the TLC plate. c. Develop the plate in the chosen mobile phase. d. Visualize the spots under UV light (254 nm). Isomeric impurities will often appear as distinct spots very close to the main product spot.[6][7]

Protocol 2: HPLC-MS Method for Isomer Separation

This method provides quantitative data on the purity and confirms the molecular weight of all components.[5]

-

Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (ESI source).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both often with 0.1% formic acid or TFA).

-

Example Gradient: Start at 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and MS scan (e.g., m/z 100-500).

-

Analysis:

-

Purity: The purity is determined by the relative area percentage of the main peak.

-

Side Product ID: The mass spectrometer will confirm that isomeric side products have the same molecular weight as the desired product. Polybrominated products will have a characteristic isotopic pattern and a higher mass.

-

Protocol 3: NMR Spectroscopy for Definitive Structural Elucidation

¹H NMR is the most powerful tool for distinguishing between the 4-bromo, 5-bromo, and 7-bromo regioisomers based on the coupling patterns of the remaining aromatic protons.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Expected ¹H NMR Patterns (Aromatic Region):

-

Parent (2-Amino-6-nitrobenzothiazole): Three distinct aromatic signals. A doublet near the C-4 proton, a doublet of doublets for the C-5 proton, and a doublet for the C-7 proton.

-

4-Bromo (Desired Product): Two remaining protons at C-5 and C-7. These will appear as two distinct singlets (or very narrow doublets with small meta-coupling, J ≈ 2-3 Hz).

-

5-Bromo (Side Product): Two remaining protons at C-4 and C-7. These will appear as two distinct doublets , with a typical ortho coupling constant (J ≈ 8-9 Hz).

-

7-Bromo (Side Product): Two remaining protons at C-4 and C-5. These will also appear as two distinct doublets (J ≈ 8-9 Hz), but their chemical shifts will differ from the 5-bromo isomer. 2D NMR techniques like COSY and NOESY can be used to definitively assign the structure if ambiguity remains.

-

References

-

Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy.

- Rastogi, P., et al. (2013). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

- Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.

- Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.

- Sahoo, B. M., et al. (2012). Synthesis, Characterisation and Anti-Inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of Drug Design and Discovery.

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

- Corbo, F., et al. (2008).

- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.

-

National Center for Biotechnology Information. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Retrieved from [Link]

-

Zenodo. (2022). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Retrieved from [Link]

-

RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

- Al-Joboury, W. M. R., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Baghdad Science Journal.

-

LibreTexts. (2026). 3.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-[(4-BROMO-6-METHOXY-1,3- BENZOTHIAZOL-2-YL)AMINO]. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

Sources

- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjpbcs.com [rjpbcs.com]

Validation & Comparative

comparing the reactivity of 2-Benzothiazolamine, 4-bromo-6-nitro- with other benzothiazoles

Technical Guide for Synthetic Applications & Process Optimization []

Executive Summary

This guide analyzes the reactivity profile of 2-benzothiazolamine, 4-bromo-6-nitro- (CAS: 24034-22-8), hereafter referred to as Target Molecule (TM) .[] We compare it against the standard 2-aminobenzothiazole (2-ABT) and the 6-nitro-2-aminobenzothiazole (6-NABT) analog.[]